REACTION_CXSMILES
|
[O:1]1[CH2:5][C@H:4](O)[C@H:3]([OH:7])[CH2:2]1.I([O-])(=O)(=O)=O.[Na+].C(=O)([O-])[O-].[K+].[K+].C(OP([CH2:28][C:29]([O:31][CH2:32][CH3:33])=[O:30])(OCC)=O)C>CCCCCC.C(OCC)(=O)C>[OH:7][CH:3]1[C:28]([C:29]([O:31][CH2:32][CH3:33])=[O:30])=[CH:4][CH2:5][O:1][CH2:2]1 |f:1.2,3.4.5,7.8|
|
Name
|
(3R,4S)-tetrahydrofuran-3,4-diol
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Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O1C[C@H]([C@H](C1)O)O
|
Name
|
|
Quantity
|
225 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)(OCC)CC(=O)OCC
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 24 hr
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure (110-130° C./3-4 mmHg)
|
Type
|
CUSTOM
|
Details
|
The obtained crude product
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1COCC=C1C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66.5 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |